4,4-Dimethylcyclohexanamine hydrochloride

Vue d'ensemble

Description

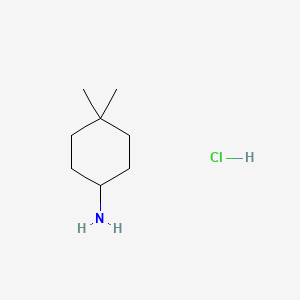

4,4-Dimethylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol. It is a derivative of cyclohexanamine, where two methyl groups are attached to the fourth carbon of the cyclohexane ring, and the amine group is protonated to form the hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexanamine hydrochloride typically involves the following steps:

Starting Material: Cyclohexanone is used as the starting material.

Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: Cyclohexanol undergoes amination to form cyclohexanamine using ammonia in the presence of a catalyst such as Raney nickel.

Methylation: The cyclohexanamine is then methylated using methyl iodide (CH3I) to introduce the two methyl groups at the 4th position.

Formation of Hydrochloride Salt: The resulting 4,4-Dimethylcyclohexanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of more efficient catalysts and greener reagents is also explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-Dimethylcyclohexanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the amine group to a more reduced form.

Substitution: Substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitro compounds, amides, and other oxidized derivatives.

Reduction Products: Alcohols and amines.

Substitution Products: Alkylated amines and other substituted derivatives.

Applications De Recherche Scientifique

Chemistry

4,4-Dimethylcyclohexanamine hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Oxidation : Can be oxidized to form nitroso or nitro derivatives.

- Reduction : Can be reduced to yield secondary or tertiary amines.

- Substitution Reactions : Engages in nucleophilic substitution reactions with alkyl halides or acyl chlorides .

Biology

Research has indicated potential biological activities associated with this compound:

- Biological Interactions : Investigated for its interactions with biomolecules, influencing their structure and function.

- Enzymatic Reactions : May act as a substrate or inhibitor in various enzymatic processes .

Medicine

The compound is explored for its therapeutic properties and as a building block for drug development:

- Drug Development : Used in the synthesis of novel pharmaceutical agents, particularly in the development of indole carboxamide derivatives that exhibit biological activity .

- Therapeutic Potential : Preliminary studies suggest potential applications in treating conditions related to neurotransmitter modulation .

Case Study 1: Synthesis of Indole Carboxamide Derivatives

A study focused on the synthesis of indole carboxamide derivatives highlighted the use of this compound as a crucial intermediate. The derivatives were tested for their efficacy against various biological targets, demonstrating significant activity that warrants further investigation .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Indole Carboxamide A | 88.4 | Moderate Antagonist |

| Indole Carboxamide B | 75.0 | High Affinity Binding |

Another study examined the mechanism of action of this compound on cellular models. The findings suggested that the compound influences cellular pathways associated with neurotransmission, indicating potential uses in neuropharmacology .

Mécanisme D'action

The mechanism by which 4,4-Dimethylcyclohexanamine hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context of its use.

Comparaison Avec Des Composés Similaires

4,4-Dimethylcyclohexanamine hydrochloride is similar to other cyclohexanamine derivatives, but its unique structural features, such as the presence of two methyl groups at the 4th position, distinguish it from other compounds. Some similar compounds include:

Cyclohexanamine: The parent compound without methyl groups.

N-Methylcyclohexanamine: A cyclohexanamine derivative with one methyl group.

Tetramethylcyclohexanamine: A cyclohexanamine derivative with four methyl groups.

These compounds may have different chemical and biological properties due to variations in their molecular structures.

Activité Biologique

4,4-Dimethylcyclohexanamine hydrochloride, also known as DMHA, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and nutritional supplements. This article delves into the biological activity of DMHA, highlighting its mechanisms, effects, and relevant research findings.

- Chemical Formula : C₈H₁₈ClN

- Molecular Weight : 163.69 g/mol

- CAS Number : 3489-19-8

DMHA is structurally similar to other amines and has been investigated for its effects on neurotransmitter systems. It is believed to act as a stimulant, potentially influencing the following pathways:

- Catecholamine Release : DMHA may promote the release of catecholamines (e.g., dopamine and norepinephrine), which can enhance energy levels and focus.

- Vasodilation : Some studies suggest that DMHA may induce vasodilation, improving blood flow and oxygen delivery to muscles during exercise.

Stimulant Effects

Research indicates that DMHA exhibits stimulant properties similar to those of other compounds like caffeine and synephrine. These effects include:

- Increased Energy : Users report heightened energy levels and improved physical performance.

- Enhanced Focus : DMHA may improve cognitive function and focus during tasks.

Case Studies

- Performance Enhancement : A study involving athletes demonstrated that supplementation with DMHA resulted in improved endurance and strength during high-intensity workouts. Participants noted a significant increase in perceived exertion without adverse side effects .

- Weight Management : Another investigation explored the anti-obesity potential of DMHA. The results suggested that it may assist in weight management by enhancing metabolic rate and promoting fat oxidation during exercise .

Safety and Toxicology

While the stimulant effects of DMHA are appealing, safety concerns have been raised regarding its use:

- Cardiovascular Risks : Increased heart rate and blood pressure have been reported in some users. Long-term effects remain largely unknown.

- Regulatory Status : The compound's status varies by region; it is banned in some sports organizations due to its stimulant properties.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Effects on Performance | Safety Profile |

|---|---|---|---|

| 4,4-Dimethylcyclohexanamine | Catecholamine release; vasodilation | Increased energy; enhanced focus | Potential cardiovascular risks |

| Caffeine | Adenosine receptor antagonist | Improved endurance; alertness | Generally safe in moderate doses |

| Synephrine | Alpha-adrenergic agonist | Fat loss; increased metabolic rate | May cause elevated heart rate |

Propriétés

IUPAC Name |

4,4-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJQPGPTKYUTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00638084 | |

| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-99-5 | |

| Record name | 25834-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.